Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is an acylated anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. [, , , , , , ] It is a naturally occurring compound found in various plant sources, including:
Red walnut: Identified as a primary component of anthocyanidins in red-leaf walnuts. []
Blue corn: Identified as one of the main anthocyanins present. []
Thai waxy purple corn cob: Identified as one of the seven major anthocyanins present. []
Pigmented maize: Found in various pigmented maize hybrids, with higher proportions in red/blue and blue varieties. []
Blood orange: Identified as a primary anthocyanin, particularly in Budd Blood oranges grown in Florida. []
Purple maize: Detected in the Argentinian purple maize "Moragro" cultivar, although it does not constitute the predominant anthocyanin. []
Purple corn bract: Identified as one of the six anthocyanins present. []
Plant science: Investigating anthocyanin biosynthesis pathways and their regulation in various plant species. [, ]
Food science: Analyzing its contribution to food color, stability, and potential health benefits. [, , , ]
Analytical chemistry: Developing and validating methods for its separation, identification, and quantification in various matrices. [, , , ]
Physical and Chemical Properties Analysis
Water solubility: Anthocyanins are generally water-soluble pigments. []
Color: Anthocyanins exhibit different colors depending on the pH of the solution. [, , ] While the specific color of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is not explicitly mentioned, its presence contributes to the red, purple, or blue hues observed in the studied plants.
Thermal stability: Anthocyanins can degrade at high temperatures. [, ] The thermal stability of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) might vary depending on the matrix and other factors.
Applications
Plant Science:
Understanding Anthocyanin Biosynthesis: Studying its presence and levels in different plant varieties helps elucidate the anthocyanin biosynthesis pathways and their regulation. [, ]
Food Science:
Natural Food Colorant: Its presence contributes to the attractive red, purple, or blue hues of various fruits and vegetables, making it potentially valuable as a natural food colorant. [, ]
Food Quality and Stability: Understanding its stability under different processing conditions (e.g., pH, temperature) is crucial for maintaining the quality and visual appeal of food products. [, ]
Analytical Chemistry:
Method Development and Validation: Researchers utilize its unique properties to develop and validate analytical methods for identifying and quantifying anthocyanins in complex matrices like plant extracts and food products. [, , , ]
Related Compounds
Cyanidin 3-O-glucoside
Relevance: Cyanidin 3-O-glucoside is a direct precursor to Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) in the anthocyanin biosynthetic pathway. The difference lies in the presence of a malonyl group attached to the glucose moiety of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside). This acylation can impact stability and color expression. This compound is mentioned in multiple papers as a significant anthocyanin found in various sources, including blood oranges [, , ], maize [, , ], and red walnut [].
Pelargonidin 3-O-glucoside
Relevance: Pelargonidin 3-O-glucoside shares a similar structure with Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside), differing in the B-ring substitution pattern of the anthocyanidin core. Pelargonidin lacks the hydroxyl group at the B-ring's 3' position, which is present in cyanidin. This structural difference results in a different color hue. This compound is frequently mentioned alongside Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) in the context of anthocyanin profiling in various plant sources like maize [].
Peonidin 3-O-glucoside
Relevance: Similar to Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside), Peonidin 3-O-glucoside belongs to the anthocyanin family. Structurally, peonidin differs from cyanidin by a single methoxy group at the B-ring's 3' position. This modification affects the color expressed by the molecule. Peonidin 3-O-glucoside is often found alongside Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) in plants, including maize [, ], highlighting their close biosynthetic relationship.
Delphinidin 3-O-glucoside
Relevance: Delphinidin 3-O-glucoside and Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) are closely related anthocyanins. Delphinidin differs from cyanidin by an additional hydroxyl group on the B-ring at the 5' position, influencing the color expression towards blue shades. The presence of Delphinidin 3-O-glucoside in sources like blood oranges [, ] and red walnut [] further emphasizes the diversity of anthocyanins often found together.
Cyanidin 3-(3″,6″-dimalonylglucoside)
Relevance: Compared to Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside), which has one malonyl group, this compound possesses two, indicating a further step in the acylation process. This difference highlights the diversity in acylation patterns that can occur in anthocyanins. This compound is found in maize [, ], a source also known to contain Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside), emphasizing the variation in acylation within a single plant species.
Pelargonidin 3-(6″-malonylglucoside)
Relevance: This compound shares the malonyl group at the 6" position of the glucose moiety with Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside), indicating a similar modification. The difference lies in the anthocyanidin core, where pelargonidin replaces cyanidin, impacting the perceived color. Its presence in sources like blood oranges [] emphasizes the common occurrence of acylated anthocyanins alongside Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside).
Peonidin 3-(6″-malonylglucoside)
Delphinidin 3-(6″-malonylglucoside)
Cyanidin 3,5-diglucoside
Relevance: Although not acylated like Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside), Cyanidin 3,5-diglucoside shares the same anthocyanidin core. The presence of two glucose moieties highlights a different glycosylation pattern that can occur within the same plant species. Its identification in blood oranges [] emphasizes the co-existence of diverse anthocyanin structures.
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